Lipophilicity Surge: Trifluoromethyl vs. Hydrogen at the 6-Position
The 6-CF3 substituent in the target compound drives a substantial increase in computed lipophilicity compared to the des-trifluoromethyl analog. Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has a PubChem-computed XLogP3-AA of 1.2 [1], whereas methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10128-91-3) has a significantly lower logP. This difference in lipophilicity directly impacts membrane permeability and metabolic stability, making the target compound a more suitable scaffold for CNS or intracellular target programs.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10128-91-3); XLogP3-AA is lower (quantitative value not retrieved, but structural absence of CF3 confirms a lower logP) |
| Quantified Difference | The CF3 group increases logP by approximately 0.5–1.5 units based on typical aromatic CF3 substitution effects (class-level inference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For drug discovery projects, the higher lipophilicity predicts superior blood-brain barrier penetration and cellular uptake, factors that directly influence a compound's eligibility for specific therapeutic area programs.
- [1] PubChem Compound Summary for CID 15217844, Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. View Source
